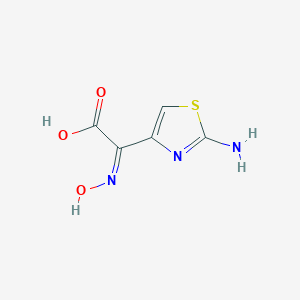

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Description

Properties

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSBEYHHRKMJL-BAQGIRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120570-48-1 | |

| Record name | 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid: Properties, Synthesis, and Application in Cephalosporin Chemistry

Abstract: This technical guide provides an in-depth analysis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a pivotal chemical intermediate in the synthesis of advanced cephalosporin antibiotics. Central to its function is its precise molecular weight of 187.18 g/mol and its specific (Z)-stereoisomeric configuration, which are critical for conferring broad-spectrum antibacterial activity and stability against β-lactamase enzymes.[1][2][3] This document details the compound's physicochemical properties, outlines common synthetic strategies with an emphasis on stereochemical control, and describes its mechanistic role in enhancing antibiotic efficacy. Furthermore, it presents standardized analytical workflows for quality control and a detailed experimental protocol for its application in pharmaceutical synthesis, serving as a comprehensive resource for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Aminothiazole Moiety

The evolution of β-lactam antibiotics has been marked by a continuous search for novel side chains capable of overcoming bacterial resistance mechanisms. Among the most successful advancements has been the incorporation of the 2-aminothiazole ring, a key pharmacophore that defines third and fourth-generation cephalosporins. This heterocyclic system is instrumental in improving the drug's penetration across the complex outer membrane of Gram-negative bacteria.

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid represents a highly strategic side-chain precursor. When acylated onto the 7-amino position of the cephem nucleus, its unique structure accomplishes two critical functions:

-

Enhanced Antibacterial Spectrum: The aminothiazole group expands the activity profile to include challenging Gram-negative pathogens.[4]

-

β-Lactamase Stability: The (Z)-configured hydroxyimino group provides essential steric shielding for the vulnerable β-lactam ring, protecting it from hydrolysis by a wide range of β-lactamase enzymes, a primary driver of antibiotic resistance.[3][4]

This guide elucidates the core scientific principles and practical methodologies associated with this vital compound.

Core Physicochemical and Structural Properties

The identity and purity of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid are defined by its specific physicochemical properties. These parameters are fundamental for its use in GMP-compliant pharmaceutical manufacturing.

Molecular Structure

The precise spatial arrangement of the hydroxyimino group is critical. The (Z)-isomer (also referred to as the syn-isomer) is the biologically active form, essential for potent antibacterial efficacy.[4][5]

Caption: Simplified Synthetic Pathway.

Application in Pharmaceutical Synthesis: A Workflow

The primary application of this compound is as a key building block for semi-synthetic cephalosporins. [3][6]The process involves the acylation of a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated form of the title compound.

The Logic of Activation: The carboxylic acid of the side chain is not sufficiently reactive to form an amide bond with the amine of the cephem nucleus directly. Therefore, it must first be "activated." This is typically achieved by converting it into a more reactive derivative, such as an acid chloride, often using reagents like thionyl chloride or phosphorus pentachloride in an inert solvent. [7]This activated intermediate is then reacted with the cephem nucleus under controlled, often cryogenic, conditions to prevent degradation of the sensitive β-lactam ring.

Caption: Workflow for Cephalosporin Synthesis.

Experimental Protocols

Protocol: Quality Control via HPLC-UV

Trustworthiness through Validation: This protocol provides a self-validating system to ensure the identity and purity of the title compound, specifically its isomeric purity.

-

Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid and dissolve in 10 mL of mobile phase diluent to create a 1 mg/mL stock. Prepare a working standard of 0.1 mg/mL by dilution.

-

Sample Preparation: Prepare a sample solution at the same concentration (0.1 mg/mL) using the batch to be tested.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of 90% 20 mM Potassium Phosphate buffer (pH 3.0) and 10% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 273 nm. [8] * Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard and sample solutions.

-

The retention time of the major peak in the sample chromatogram must match that of the reference standard.

-

Calculate purity by the area percentage method. The area of the main peak should be ≥95% of the total peak area.

-

The (E)-isomer, if present, will typically elute at a different retention time, allowing for quantification of isomeric purity.

-

Protocol: Synthesis of an Activated Side-Chain Intermediate

Expertise in Practice: This protocol describes the conversion of the title compound to its acid chloride hydrochloride, a common activated intermediate. [7]This step is critical, and the choice of a mild chlorinating agent and low temperature is deliberate to prevent side reactions and degradation.

-

Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Reagent Charging: Suspend 1.87 g (10 mmol) of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid in 20 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to -15 °C using an appropriate cooling bath. The low temperature is crucial to control the reaction's exotherm and maintain the stability of the Z-isomer. [7]4. Activation: Slowly add a solution of 1.31 g (11 mmol) of thionyl chloride and a catalytic amount (0.1 mL) of N,N-dimethylformamide (DMF) in 5 mL of DCM to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed -10 °C.

-

Reaction: Stir the mixture at -15 °C for 2 hours. The formation of the pale-colored acid chloride hydrochloride salt is typically observed as a precipitate.

-

Isolation: The resulting activated intermediate is often not isolated but used directly in the subsequent coupling reaction with the cephalosporin nucleus to maximize yield and stability.

Safety, Storage, and Handling

Proper handling is essential to maintain the integrity of this hygroscopic and sensitive compound.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. [2]It is designated as hygroscopic and should be protected from moisture. [2]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

Conclusion

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is far more than a simple chemical reagent; it is a cornerstone of modern antibiotic design. Its precise molecular weight of 187.18 g/mol is complemented by a stereochemically defined structure that directly translates into enhanced stability and a broadened spectrum of activity in third-generation cephalosporins. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is indispensable for professionals dedicated to the development of effective new therapies to combat bacterial infections.

References

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Pharmaffiliates. (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid. [Link]

- Google Patents. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.

-

MySkinRecipes. (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid. [Link]

-

NeoMED. Cefazolin - Newborn use only. [Link]

-

ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

-

PubMed. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. [Link]

-

PubChem. (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid [myskinrecipes.com]

- 4. 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 | Benchchem [benchchem.com]

- 5. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic Acid|CAS 80544-17-8 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid | 65872-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Structural Elucidation of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technical walkthrough for the complete structural elucidation of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. This compound is a critical building block in the synthesis of numerous third- and fourth-generation cephalosporin antibiotics.[1] Its precise structure, particularly the (Z)-geometry of the oxime group, is paramount to the biological activity of the final antibiotic product. We will explore the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this vital pharmaceutical intermediate.

Introduction: The Significance of a Cephalosporin Side Chain

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, with the chemical formula C₅H₅N₃O₃S and a molecular weight of 187.18 g/mol , serves as a key side chain at the C7 position of the cephalosporin nucleus.[2][3] This side chain is instrumental in conferring broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.[1] The (Z)-configuration of the hydroxyimino group is crucial for its efficacy, highlighting the need for rigorous structural verification. This guide will detail the multifaceted analytical approach required to confirm the identity, purity, and stereochemistry of this compound.

The Elucidation Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow for elucidating the structure of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is outlined below.

Caption: Overall workflow for the structural elucidation of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For our target compound, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Based on data from closely related precursors, the expected ¹H NMR spectrum of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid in a suitable deuterated solvent like DMSO-d₆ would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.5 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~11.0 - 11.5 | Singlet | 1H | =N-OH | The oxime hydroxyl proton is also acidic and appears downfield. |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The two protons of the primary amine on the thiazole ring. |

| ~6.7 - 6.9 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |

| ~168-172 | C2' (Thiazole) | The sp² carbon of the aminothiazole ring bonded to two nitrogen atoms is significantly deshielded. |

| ~162-165 | C1 (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid. |

| ~148-152 | C2 (Oxime) | The sp² carbon of the oxime group. |

| ~140-144 | C4' (Thiazole) | The sp² carbon of the thiazole ring to which the acetic acid moiety is attached. |

| ~108-112 | C5' (Thiazole) | The sp² carbon of the thiazole ring bearing a proton. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the structure.

High-Resolution Mass Spectrometry (HRMS)

For (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (C₅H₅N₃O₃S), the expected exact mass can be calculated. Electrospray ionization (ESI) is the preferred method for this polar molecule.[3][4]

-

Expected [M+H]⁺: 188.0128 m/z

-

Expected [M-H]⁻: 186.0002 m/z

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

MS/MS analysis of the parent ion will yield characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule.

Caption: Predicted major fragmentation pathways for (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

HRMS Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions.

-

MS/MS Acquisition: Select the parent ion ([M+H]⁺ or [M-H]⁻) and perform collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500 - 3300 | -NH₂ (Amine) | N-H Stretch |

| 3300 - 2500 (broad) | -COOH (Carboxylic Acid) | O-H Stretch |

| ~1700 | -COOH (Carboxylic Acid) | C=O Stretch |

| ~1640 | C=N (Oxime and Thiazole) | C=N Stretch |

| ~960-930 | =N-O (Oxime) | N-O Stretch |

The broad O-H stretch of the carboxylic acid is a key feature, often overlapping with other stretching vibrations. The presence of both the C=O stretch and the N-H and O-H stretches confirms the major functional groups.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Single Crystal X-ray Diffraction: The Definitive Proof

While the spectroscopic methods described provide compelling evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the crucial (Z)-stereochemistry of the oxime.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms, confirming the connectivity and stereochemistry.

Conclusion: A Unified Structural Assignment

The structural elucidation of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a process of accumulating and integrating evidence from multiple analytical techniques. The NMR data establishes the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and provides fragmentation patterns consistent with the proposed structure, and FTIR spectroscopy verifies the presence of key functional groups. While spectroscopic data provides a very strong case, single-crystal X-ray diffraction offers the ultimate, definitive confirmation of the structure, including the critical (Z)-geometry of the oxime. This comprehensive approach ensures the identity and quality of this vital precursor for the synthesis of life-saving cephalosporin antibiotics.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]

-

Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate. Available at: [Link]

-

Chemical Name : (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid. Pharmaffiliates. Available at: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. Available at: [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. Available at: [Link]

-

KBr Pellet Method. Shimadzu. Available at: [Link]

-

Cephalosporins as key lead generation beta-lactam antibiotics. National Center for Biotechnology Information. Available at: [Link]

-

1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. Available at: [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. Specac. Available at: [Link]

Sources

- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. shimadzu.com [shimadzu.com]

- 6. youtube.com [youtube.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

Physicochemical properties of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Introduction

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a pivotal chemical intermediate in the synthesis of numerous third-generation cephalosporin antibiotics.[1] Its molecular architecture, featuring a 2-aminothiazole ring coupled with a (Z)-configured hydroxyiminoacetic acid side chain, is a critical pharmacophore that imparts enhanced antibacterial spectra and stability against β-lactamases to the final active pharmaceutical ingredients (APIs).[2] A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for robust process development, formulation design, and ensuring the quality and stability of the resulting antibiotics.

This guide provides an in-depth analysis of the core physicochemical attributes of this compound, moving beyond simple data points to explain the causality behind experimental choices and the logic of analytical protocols. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.

Chemical Identity and Properties Summary

A foundational overview of the molecule's identity and key physical properties is essential before delving into detailed analytical protocols.

-

IUPAC Name: (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetic acid

-

Synonyms: (Z)-2-Amino-α-(hydroxyimino)-4-thiazoleacetic Acid[3]

Table 1: Summary of Physicochemical Properties

| Property | Value / Observation | Significance in Drug Development |

| Appearance | Pale Beige Solid[3] | Provides a baseline for quality control and identification. |

| Melting Point | 190-192 °C (Decomposition likely)[6] | Critical for determining processing temperatures and assessing purity. The narrow range suggests high purity, but thermal stability is limited. |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere[3] | Highlights the compound's sensitivity to moisture and temperature, dictating handling and storage protocols to prevent degradation. |

| Ionizable Centers | Carboxylic acid, aminothiazole ring, oxime | Governs solubility, lipophilicity, and interactions with biological targets. Multiple pKa values are expected. |

| Solubility | Data not specified in literature; requires experimental determination. | Directly impacts reaction kinetics, purification strategies, and is a key parameter for biopharmaceutical classification (BCS). |

| Lipophilicity (LogP) | Data not specified in literature; requires experimental determination. | Influences the compound's partitioning behavior, which is critical for extraction, chromatography, and predicting the properties of the final API. |

Acidity and pKa Determination

Expertise & Experience: The ionization state of a molecule at a given pH is arguably one of its most critical properties. For (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, there are three primary ionizable centers: the carboxylic acid group (-COOH), the amino group on the thiazole ring (-NH₂), and the oxime hydroxyl group (=N-OH). The pKa values associated with these groups dictate the molecule's charge, which in turn governs its aqueous solubility, membrane permeability, and binding interactions. Potentiometric titration remains the gold-standard, direct method for pKa determination due to its precision and ability to resolve multiple ionization events.[7]

Trustworthiness: The protocol described below is a self-validating system. By titrating in both acidic and basic directions and analyzing the resulting titration curve, multiple inflection points corresponding to each pKa can be identified and verified. The accuracy is ensured through rigorous calibration of the pH electrode and the use of standardized titrants.

Protocol 1: pKa Determination by Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-15 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure complete solubility.[8] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Acidic Titration: Place the analyte solution in a thermostated vessel under a nitrogen atmosphere to prevent CO₂ absorption.[10] Begin titrating with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize. Continue well past the first inflection point.

-

Basic Titration: Using a fresh sample solution, perform a separate titration using a standardized 0.1 M NaOH solution.[7] Again, add small, precise aliquots and record the stabilized pH after each addition, continuing well past all expected inflection points.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points (the midpoint of the buffer regions on the curve).[9] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against titrant volume; the peaks of this plot correspond to the equivalence points.

Caption: Potentiometric titration workflow for pKa determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a master variable in drug development, influencing everything from dissolution rate in a formulation to bioavailability. For intermediates like this compound, solubility in reaction media and crystallization solvents is paramount. The World Health Organization (WHO) provides clear guidance for determining equilibrium solubility for the Biopharmaceutics Classification System (BCS), which represents the most rigorous and universally accepted approach.[11] We adopt this framework to ensure the data is relevant and reliable. The "shake-flask" method is the definitive technique for measuring equilibrium solubility.[12][13]

Trustworthiness: This protocol ensures thermodynamic equilibrium is reached by measuring concentration at multiple time points until it plateaus. The use of buffers at physiologically relevant pH values (1.2, 4.5, and 6.8) provides a comprehensive profile of how ionization state affects solubility.[11] Analysis via a validated, stability-indicating HPLC method confirms that the measured concentration corresponds to the intact compound, not degradants.

Protocol 2: Equilibrium Aqueous Solubility by Shake-Flask Method

-

Media Preparation: Prepare three aqueous buffer systems: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[11] All media should be pre-equilibrated to the test temperature (37 ± 1 °C).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each of the three buffer systems. The goal is to create a suspension where solid is clearly visible.[12]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 and 48 hours).[13][14]

-

Sampling and Separation: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

-

Equilibrium Confirmation: Compare the concentration results from the 24-hour and 48-hour time points. If the values are consistent (e.g., within 5%), equilibrium is considered to have been reached. The final concentration is reported as the equilibrium solubility at that pH.

Caption: Shake-flask workflow for equilibrium solubility.

Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) prediction. While the traditional shake-flask method is viable, it can be resource-intensive. For rapid and reliable determination, especially during process development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a field-proven surrogate method.[15][16] The retention time of a compound on a non-polar stationary phase (like C18) is directly related to its lipophilicity. By calibrating the system with compounds of known LogP values, we can accurately estimate the LogP of our target molecule.[17]

Trustworthiness: This method's reliability is established through a robust calibration curve using a series of well-characterized standards. The determination of the capacity factor at 100% aqueous mobile phase (log k_w) via extrapolation provides a standardized measure of lipophilicity that is independent of specific chromatographic conditions, ensuring transferability and consistency.[18]

Protocol 3: Lipophilicity (log k_w) Determination by RP-HPLC

-

System Setup: Use a C18 analytical column with a UV detector. The mobile phase consists of a mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[15]

-

Calibration Standards: Prepare solutions of at least five reference compounds with known LogP values that bracket the expected lipophilicity of the target compound.

-

Isocratic Elution: For each standard and the target compound, perform a series of isocratic runs using different ratios of organic modifier to aqueous buffer (e.g., 40%, 50%, 60%, 70% organic).

-

Calculate Capacity Factor (k): For each run, determine the retention time (t_R) and the column dead time (t_0, typically from an unretained compound like uracil). Calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.

-

Extrapolate to 100% Aqueous (log k_w): For each compound, plot log(k) against the percentage of organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous). The y-intercept value is log k_w.[18]

-

Correlate to LogP: Plot the calculated log k_w values of the standards against their known LogP values. This creates a calibration curve from which the LogP of the target compound can be interpolated from its log k_w value.

Caption: RP-HPLC workflow for determining lipophilicity (log k_w).

Thermal Properties

Expertise & Experience: Thermal analysis provides critical insights into a material's physical state, purity, and stability. Differential Scanning Calorimetry (DSC) is the principal technique for this evaluation.[19] It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For a crystalline compound, DSC can precisely determine the melting point and enthalpy of fusion. However, for many complex organic molecules, including cephalosporin intermediates, melting is often accompanied by decomposition.[20] The DSC thermogram will reveal this as an endothermic melting peak followed immediately or concurrently by an exothermic decomposition event.

Trustworthiness: The protocol's validity is ensured by a three-point calibration of the DSC instrument (temperature and enthalpy) using certified standards like indium. Running the sample at multiple heating rates can help to deconvolute kinetic events (like decomposition) from thermodynamic transitions (like melting), adding confidence to the interpretation of the thermal events.[21]

Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin, zinc).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a temperature well beyond the expected thermal event (e.g., 250 °C).[19] Maintain a constant nitrogen purge to provide an inert atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset temperature of the endothermic peak. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. Observe for any subsequent exothermic peaks, which indicate decomposition.

Caption: Workflow for DSC thermal analysis.

Chemical Stability and Forced Degradation

Expertise & Experience: Chemical stability is not an intrinsic property but a measure of a compound's reactivity under defined conditions. As an intermediate stored in bulk and used in subsequent reactions, understanding its degradation pathways is crucial for setting appropriate storage conditions, defining shelf-life, and controlling impurity profiles in the final API. Forced degradation (or stress testing) is the systematic process of exposing a compound to conditions more severe than accelerated storage to predict its long-term stability and identify potential degradation products.[22] This is a mandatory requirement under ICH guidelines.[23] The analytical backbone of any stability study is a validated stability-indicating HPLC method, which is capable of separating the main compound from all process impurities and degradation products.[24][25]

Trustworthiness: A robust forced degradation study is inherently self-validating. By demonstrating that the analytical method can resolve the parent peak from degradant peaks formed under a variety of stress conditions (acid, base, oxidation, heat, light), we prove the method is "stability-indicating." Mass balance calculations (comparing the loss of parent compound to the sum of degradants formed) further validate the study, ensuring all major degradation products are accounted for.

Protocol 5: Forced Degradation and Stability-Indicating Method Development

-

Method Development (HPLC): Develop a gradient RP-HPLC method capable of resolving the parent compound from known starting materials and potential impurities. A C18 column with a mobile phase gradient of aqueous buffer and acetonitrile/methanol is a common starting point.

-

Stress Conditions: Prepare solutions of the compound (e.g., at 1 mg/mL) and subject them to the following stress conditions:[22]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solid powder and solution at 80 °C for 48 hours.

-

Photolytic: Expose solid and solution to UV light (e.g., 254 nm) as per ICH Q1B guidelines.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

-

Method Validation:

-

Specificity: Check for peak purity of the parent compound in all chromatograms using a photodiode array (PDA) detector. Ensure all degradant peaks are well-resolved from the parent peak.

-

Mass Balance: Calculate the percentage of degradation. The sum of the areas of all degradant peaks should approximately equal the loss in the area of the parent peak.

-

Caption: Workflow for conducting a forced degradation study.

References

-

ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]

-

CNKI. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

- Google Patents.

-

Pharmaffiliates. (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid. [Link]

-

ResearchGate. The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed Central. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. [Link]

-

Acta Poloniae Pharmaceutica. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Oriental Journal of Chemistry. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. [Link]

-

ResearchGate. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

-

ResearchGate. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. [Link]

-

PubMed Central. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

RUN - UNL Repository. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. [Link]

-

SciSpace. Forced Degradation Studies. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

-

Longdom Publishing. Stability Indicating HPLC Method for the Simultaneous Determination of Ceftriaxone and Vancomycin in Pharmaceutical Formulation. [Link]

-

ResearchGate. Studies on beta-lactam antibiotics: differential thermal analysis of cephalosporins. [Link]

-

NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

PubMed. The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Semantic Scholar. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. [Link]

-

Connect Journals. Synthesis and in vitro antimycobacterial evaluation of some new 2-(2-aryl thiazolidin-4-yl) benzo[d]oxazoles. [Link]

-

Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

-

ResearchGate. The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values. [Link]

-

MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]

-

Biomedical Journal of Scientific & Technical Research. Design, Development and Characterization of Sustain Release Matrix Type Tablet of Cinnarazine. [Link]

Sources

- 1. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 66338-96-3 | (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid - Moldb [moldb.com]

- 5. arctomsci.com [arctomsci.com]

- 6. labsolu.ca [labsolu.ca]

- 7. The potentiometric and spectrophotometric determination of dissociation constants for same 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. orientjchem.org [orientjchem.org]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. enamine.net [enamine.net]

- 15. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. researchgate.net [researchgate.net]

- 25. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a pivotal building block in the synthesis of numerous third-generation cephalosporin antibiotics, including cefotaxime and ceftriaxone. The specific (Z)-geometry of the hydroxyimino group is crucial for the biological activity of these life-saving drugs. This comprehensive technical guide details a robust and well-established synthetic pathway to this vital intermediate, commencing from the readily available starting material, ethyl acetoacetate. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying reaction mechanisms, the rationale for experimental choices, and the critical parameters for ensuring a successful synthesis with high yield and purity.

Introduction

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, imparting a range of biological activities to molecules that contain it.[1] When coupled with a (Z)-hydroxyiminoacetic acid side chain, it forms the acyl group of some of the most potent and widely used β-lactam antibiotics.[2] The synthesis of this side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, is therefore of significant industrial and academic interest. This guide focuses on a classical and efficient multi-step synthesis starting from ethyl acetoacetate, a versatile and economical C4 building block.

The synthetic strategy involves four key transformations:

-

Nitrosation of the active methylene group of ethyl acetoacetate to introduce the hydroxyimino functionality.

-

Halogenation at the C4 position to create a reactive electrophilic site.

-

Hantzsch Thiazole Synthesis for the construction of the 2-aminothiazole ring.

-

Hydrolysis of the ethyl ester to yield the final carboxylic acid.

This guide will provide a detailed exploration of each of these steps, complete with mechanistic insights, validated experimental procedures, and characterization data for the key intermediates and the final product.

Overall Synthetic Pathway

The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid from ethyl acetoacetate is a four-step process, as illustrated in the workflow below.

Caption: Overall synthetic workflow from ethyl acetoacetate to the target molecule.

Step 1: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1)

The initial step involves the nitrosation of the active methylene group of ethyl acetoacetate. This reaction is typically carried out using sodium nitrite in an acidic medium.

Mechanism of Nitrosation

The nitrosation of a β-keto ester like ethyl acetoacetate proceeds through the formation of an enol or enolate intermediate, which then attacks the nitrosating agent.[3] In an acidic medium, nitrous acid (HONO) is generated in situ from sodium nitrite. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.[4]

Caption: Mechanism of nitrosation of ethyl acetoacetate.

The stereochemistry of the resulting oxime is crucial. The desired (Z)-isomer is generally the thermodynamically more stable product due to the formation of an intramolecular hydrogen bond between the hydroxyl group of the oxime and the ester carbonyl group. The reaction conditions, such as temperature and solvent, can influence the stereoselectivity.

Experimental Protocol: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1)

-

To a stirred and ice-cooled solution of ethyl acetoacetate (292 g) in glacial acetic acid (296 ml), a solution of sodium nitrite (180 g) in water (400 ml) is added at such a rate that the reaction temperature is maintained below 10°C.

-

Stirring and cooling are continued for approximately 30 minutes after the addition is complete.

-

A solution of potassium chloride (160 g) in water (800 ml) is then added, and the mixture is stirred for an additional hour.

-

The lower oily phase is separated, and the aqueous phase is extracted with diethyl ether.

-

The combined organic phases are washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The residual oil, which solidifies upon standing, is washed with petroleum ether and dried in vacuo over potassium hydroxide to yield ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate.

Step 2: Synthesis of Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (2)

The second step is the chlorination of the methyl group of the hydroxyimino intermediate. This is typically achieved using sulfuryl chloride (SO₂Cl₂).

Mechanism of Chlorination

The chlorination of the acetyl group is a radical substitution reaction. Sulfuryl chloride, in the presence of a radical initiator (often adventitious or deliberately added), dissociates into a chlorine radical and a sulfonyl chloride radical. The chlorine radical then abstracts a proton from the methyl group, leading to the formation of a stabilized radical, which then reacts with another molecule of sulfuryl chloride to yield the chlorinated product and a new sulfonyl chloride radical, propagating the chain reaction.

Experimental Protocol: Synthesis of Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (2)

-

Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate (1) is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of sulfuric acid is added.

-

Sulfuryl chloride is added dropwise while maintaining the reaction temperature at 5°C.[5]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

The reaction mixture is then carefully quenched and worked up to isolate the crude product, which can often be used in the next step without further purification.

Step 3: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3)

This step involves the construction of the 2-aminothiazole ring via the Hantzsch thiazole synthesis.[6]

Mechanism of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea). The mechanism involves the following key steps:[7]

-

Nucleophilic attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the carbon atom bearing the chlorine atom (an α-haloketone derivative) in an SN2 reaction.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3)

-

To a solution of ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate (2) in a suitable solvent like methanol, thiourea is added at room temperature (20-30°C).[8]

-

The reaction mixture is stirred for a period of time (e.g., 20 minutes to a few hours) until the reaction is complete, as monitored by TLC or HPLC.[8]

-

The solvent is then removed under reduced pressure.

-

The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford pure ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate as a solid.[8][9]

Step 4: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid (4)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by acidification.

Mechanism of Alkaline Hydrolysis

Alkaline hydrolysis of an ester involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This process is essentially irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.

Experimental Protocol: Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid (4)

-

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3) is suspended in water.

-

An aqueous solution of sodium hydroxide (e.g., 1-2 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 2-3 with a mineral acid such as hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Ethyl acetoacetate | Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate | NaNO₂, CH₃COOH | High |

| 2 | Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate | Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate | SO₂Cl₂ | Good to High |

| 3 | Ethyl (Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate | Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | Thiourea | Good |

| 4 | Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid | NaOH, HCl | High |

Characterization of Key Compounds

Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (3)

-

Appearance: Light yellow to beige fine powder.

-

Melting Point: 195-197 °C.

-

¹H NMR (DMSO-d₆): δ (ppm) 1.25 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 6.75 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 11.5 (s, 1H, NOH).

-

¹³C NMR (DMSO-d₆): δ (ppm) 14.1, 61.2, 108.5, 141.0, 148.5, 162.9, 168.9.

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid (4)

-

Appearance: Pale beige solid.

-

¹H NMR (DMSO-d₆): δ (ppm) 6.70 (s, 1H, thiazole-H), 7.15 (s, 2H, NH₂), 11.4 (s, 1H, NOH), 13.5 (br s, 1H, COOH).

-

IR (KBr, cm⁻¹): ~3400-3200 (N-H, O-H stretching), ~1720 (C=O stretching), ~1620 (C=N stretching).

Conclusion

The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid from ethyl acetoacetate is a well-trodden and efficient pathway that provides access to a crucial intermediate for the pharmaceutical industry. By understanding the underlying mechanisms and carefully controlling the reaction conditions at each step, researchers can reliably produce this valuable compound in high yield and purity. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the research and development of cephalosporin antibiotics and other medicinally important molecules.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Solved The alkaline hydrolysis of ethyl ethanoate in aqueous | Chegg.com [chegg.com]

- 5. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]

- 6. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 7. 64485-82-1|(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

An In-depth Technical Guide to the Organic Solvent Solubility of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid

Abstract

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a pivotal chemical intermediate in the synthesis of numerous third and fourth-generation cephalosporin antibiotics. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, crystallization success, and ultimately, the economics of active pharmaceutical ingredient (API) manufacturing. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility, presents a predictive solubility profile based on molecular structure and solvent properties, and details a robust experimental protocol for its empirical determination. This document is intended for researchers, process chemists, and formulation scientists engaged in the development and manufacturing of cephalosporin-based therapeutics.

Introduction: The Strategic Importance of a Key Intermediate

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (herein referred to as ATHAA), identified by CAS Number 66338-96-3, is a cornerstone building block for a significant class of β-lactam antibiotics, including Ceftizoxime and Cefmenoxime. The acylation of the 7-aminocephalosporanic acid (7-ACA) core with an activated form of ATHAA is a fundamental step in their synthesis.

Understanding and controlling the solubility of ATHAA is not merely an academic exercise; it is a critical process parameter with direct implications for:

-

Reaction Kinetics: Ensuring the homogenous presentation of reactants in the solvent phase for optimal reaction rates.

-

Purification & Crystallization: Designing efficient processes to isolate the intermediate with high purity by leveraging differential solubility in various solvent and anti-solvent systems.

-

Process Safety and Scalability: Developing robust and reproducible manufacturing protocols that avoid phase separation or uncontrolled precipitation.

This guide delves into the molecular-level factors that dictate ATHAA's behavior in organic media and provides the practical tools to measure and interpret its solubility.

Physicochemical Properties of ATHAA

The solubility of a compound is a direct consequence of its molecular structure and the resulting intermolecular forces it can establish with a solvent. ATHAA is a complex, multifunctional molecule whose properties are key to predicting its behavior.

| Property | Value | Source(s) |

| CAS Number | 66338-96-3 | [1] |

| Molecular Formula | C₅H₅N₃O₃S | [1] |

| Molecular Weight | 187.18 g/mol | [1] |

| Appearance | Pale Beige Solid | [1] |

| Storage Conditions | 2-8°C, Hygroscopic, Store under inert atmosphere | [1] |

| Hydrogen Bond Donors | 3 (Amino -NH₂, Carboxyl -OH, Oxime -OH) | Predicted |

| Hydrogen Bond Acceptors | 6 (Thiazole N, Amino N, Carbonyl O, Carboxyl O, Oxime N & O) | Predicted |

The molecule's structure is characterized by three key functional groups that dictate its solubility:

-

The Aminothiazole Ring: A heterocyclic system containing both a basic amino group (-NH₂) and a nitrogen atom within the ring, capable of acting as hydrogen bond donors and acceptors.

-

The Carboxylic Acid Group (-COOH): A strongly acidic moiety, making it an excellent hydrogen bond donor.

-

The (Z)-Hydroxyimino Group (-NOH): The oxime group is polar and can participate in hydrogen bonding as both a donor (from the -OH) and an acceptor (at the N and O atoms).

The coexistence of the acidic carboxylic acid and the basic amino group gives ATHAA a zwitterionic character, leading to strong intermolecular attractions in the solid state (high crystal lattice energy) and a preference for polar solvents that can effectively solvate both charged centers.

Solubility Profile in Organic Solvents: A Predictive Analysis

While exhaustive, publicly available quantitative solubility data for ATHAA is limited, a robust predictive framework can be constructed based on its physicochemical properties and data from structurally analogous compounds, such as cefixime and ceftizoxime.[2][3] The principle of "like dissolves like" is paramount: the high polarity and extensive hydrogen bonding capability of ATHAA dictate its preference for polar solvents.

The table below presents a predicted solubility profile. It is imperative to note that these are estimations and should be confirmed experimentally for process design.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor. Effectively solvates the acidic protons of ATHAA (carboxyl, oxime) and disrupts the crystal lattice. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor that can solvate the zwitterionic structure. | |

| Polar Protic | Methanol | Moderate | Can act as both H-bond donor and acceptor, interacting with all polar sites on ATHAA. Smaller size allows for effective solvation. |

| Ethanol | Low to Moderate | Less polar than methanol. The larger alkyl chain slightly reduces its efficiency in solvating the highly polar solute. | |

| Acetic Acid | Moderate | The acidic environment can protonate the amino group, potentially increasing solubility, while the carboxyl group of the solvent interacts with ATHAA's polar functionalities. | |

| Slightly Polar | Acetone | Very Low | Primarily a hydrogen bond acceptor with limited ability to solvate the multiple H-bond donor sites on ATHAA. |

| Ethyl Acetate | Very Low/Insoluble | Lacks the polarity and hydrogen bonding capacity to overcome the strong intermolecular forces of the ATHAA crystal lattice. | |

| Nonpolar | Toluene | Insoluble | Incapable of the strong dipole-dipole or hydrogen bonding interactions required to dissolve ATHAA. |

| Hexane | Insoluble | Van der Waals forces are insufficient to overcome the high crystal lattice energy of the polar, zwitterionic solute. |

Key Factors Influencing ATHAA Solubility

Beyond the choice of solvent, several environmental and physical factors can significantly alter solubility.

-

Temperature : For most solid solutes, solubility increases with temperature.[4] This relationship is fundamental for developing crystallization protocols, where a compound is dissolved in a hot solvent and precipitated upon cooling.

-

pH (in Aqueous or Mixed-Solvent Systems) : Due to its zwitterionic nature, ATHAA's solubility in systems containing water will be highly dependent on pH. Solubility is expected to be at a minimum at its isoelectric point and increase significantly in both acidic (protonation of the amino group) and basic (deprotonation of the carboxylic acid) conditions. Patents for related compounds often describe pH adjustments to achieve dissolution in mixed solvent systems like water/glycol.[5]

-

Solid-State Properties (Polymorphism) : ATHAA may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy, leading to different thermodynamic solubilities and dissolution rates. The most stable polymorph will typically exhibit the lowest solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable data for process development.[6][7] It is based on allowing a suspension of the solute in the solvent to reach equilibrium, after which the concentration of the saturated solution is measured.

Objective: To determine the equilibrium solubility of ATHAA in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (ATHAA) solid

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system for quantification

Step-by-Step Methodology

-

Preparation of Vials:

-

Add an excess amount of solid ATHAA to several glass vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation has been achieved.[6] A common starting point is 20-50 mg of solid per 1 mL of solvent.

-

Causality: Using an excess of solid ensures that the dissolution process proceeds until the solvent is fully saturated and in equilibrium with the solid phase.

-

-

Solvent Addition & Equilibration:

-

Accurately pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).

-

Allow the vials to shake for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][9]

-

Causality: Constant agitation ensures the entire solvent volume is continuously exposed to the solid surface, facilitating dissolution. A prolonged equilibration time is necessary for the rates of dissolution and precipitation to become equal, defining thermodynamic equilibrium.

-

-

Verification of Equilibrium (Self-Validation):

-

Sample the vials at different time points (e.g., 24h, 36h, and 48h).

-

Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical.[6]

-

Causality: This step validates that the experiment was run long enough to achieve a true equilibrium state, making the resulting data trustworthy.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

-

To separate the saturated liquid phase (supernatant) from the undissolved solid, either:

-

Centrifuge: Spin the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter: Directly draw the supernatant using a syringe fitted with a chemically inert 0.22 µm filter.

-

-

Causality: This is a critical step to ensure that no solid microparticles are carried over into the sample for analysis, which would falsely inflate the measured solubility. The filter must be compatible with the organic solvent used.

-

-

Sample Preparation and Quantification:

-

Immediately after separation, carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask.

-

Dilute the sample with a suitable mobile phase (or solvent) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared with known concentrations of ATHAA.

-

Causality: A validated, specific analytical method like HPLC is required for accurate quantification, distinguishing the analyte from any potential impurities or degradation products.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Conclusion

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a highly polar, zwitterionic molecule whose solubility is governed by its extensive capacity for hydrogen bonding. It exhibits a strong preference for polar solvents, with high solubility predicted in polar aprotic solvents like DMSO and DMF, and moderate to low solubility in polar protic solvents such as alcohols. It is effectively insoluble in nonpolar media. The shake-flask method provides a reliable and definitive means of quantifying its thermodynamic solubility, generating essential data for the rational design of robust, efficient, and scalable synthetic and purification processes in pharmaceutical manufacturing.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ceftizoxime. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, Design and Methods. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Google Patents. (n.d.). CN103044450B - Ceftizoxime sodium compound and preparation method and drug composition.

-

World Health Organization (WHO). (n.d.). Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ACS Publications. (2011). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN103044450B - Ceftizoxime sodium compound and preparation method and drug composition of ceftizoxime sodium compound - Google Patents [patents.google.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scispace.com [scispace.com]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

Stability and storage conditions for (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

An In-depth Technical Guide: Stability and Storage of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Introduction: The Critical Role of a Cephalosporin Precursor

(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a pivotal chemical intermediate in the synthesis of numerous third and fourth-generation cephalosporin antibiotics.[1][2] Its molecular structure, specifically the aminothiazole ring and the (Z)-hydroxyimino group, forms the characteristic side chain that imparts broad-spectrum antibacterial activity to blockbuster drugs like Cefotaxime, Ceftriaxone, and Cefepime. The chemical integrity of this precursor is paramount; any degradation or isomerization can directly impact the yield, purity, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling.

Physicochemical Characteristics

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols. The key physicochemical data are summarized below.

| Property | Value | Source |

| Chemical Name | (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid | [3] |

| CAS Number | 66338-96-3 | [3] |

| Molecular Formula | C₅H₅N₃O₃S | [3] |

| Molecular Weight | 187.18 g/mol | [3] |

| Appearance | Pale Beige to White/Off-White Solid | [2][3] |

| Melting Point | Approximately 130-152°C (with decomposition) | [4][5][6] |

| Solubility | Slightly soluble in methanol and DMSO; low water solubility. | [2][6] |

Intrinsic Stability Profile and Degradation Pathways

The molecule possesses several functional groups susceptible to degradation under common laboratory and manufacturing conditions. The primary sources of instability are hydrolysis, oxidation, and photolysis. Understanding these pathways is not merely academic; it is the basis for establishing preventative storage measures.

Causality Behind Instability:

-

Hydrolytic Degradation: The aminothiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions. More significantly, the hydroxyimino (-NOH) and carboxylic acid (-COOH) groups are prone to hydrolysis-mediated reactions. The stability of related cephalosporin antibiotics is often dictated by the integrity of similar side chains.[7][8]

-

Oxidative Degradation: The sulfur atom in the thiazole ring and the amine group are potential sites for oxidation.[9] Oxidizing agents or atmospheric oxygen, especially in the presence of metal ion catalysts, can initiate degradation cascades, leading to the formation of sulfoxides or other oxidized impurities.[10]

-

Photodegradation: Aromatic heterocyclic compounds are often photosensitive. Exposure to UV or high-intensity visible light can provide the energy needed to induce isomerization of the (Z)-hydroxyimino group to the less desirable (E)-isomer or trigger radical-mediated degradation pathways.[11]

-

Thermal Stress: While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate all other degradation pathways, particularly in the presence of moisture.[12]

The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.

Recommended Storage and Handling Conditions

Based on the compound's inherent instabilities, a multi-faceted approach to storage is required to ensure its long-term integrity. The following conditions are derived from material safety data sheets and best practices for handling sensitive pharmaceutical intermediates.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[3] |

| Atmosphere | Under an inert atmosphere (Nitrogen or Argon) | Prevents oxidative degradation by displacing atmospheric oxygen.[2][13] |

| Light | Protect from light (Store in amber vials or opaque containers) | Prevents photolytic degradation and potential Z/E isomerization of the hydroxyimino group. |

| Moisture | Store in a dry environment (Hygroscopic) | The compound is hygroscopic; minimizing moisture prevents hydrolysis and physical changes like clumping.[3][12] |

| Container | Tightly sealed containers | Prevents ingress of moisture and atmospheric oxygen, maintaining the controlled storage environment.[4][13][14] |